![molecular formula C15H9IO2 B3111049 1-(2-Phenylethynyl)-1,2-benziodoxol-3(1H)-one CAS No. 181934-31-6](/img/structure/B3111049.png)
1-(2-Phenylethynyl)-1,2-benziodoxol-3(1H)-one
Overview
Description
1-(2-Phenylethynyl)-1,2-benziodoxol-3(1H)-one, also known as PIFA, is a versatile reagent that has been widely used in organic synthesis. It is a white solid that is soluble in organic solvents and is stable under ambient conditions. PIFA has been extensively studied due to its unique properties, such as its ability to activate C-H bonds and its high selectivity in various reactions.
Scientific Research Applications
Fluorescent Molecule Design
1-(2-Phenylethynyl)-1,2-benziodoxol-3(1H)-one has been utilized in the design of fluorescent molecules. Uejima et al. (2014) synthesized a derivative of this compound, showing that it exhibits a high photoluminescence quantum yield, making it a candidate for applications in fluorescence-based technologies (Uejima et al., 2014).
Synthesis of Phthalides
Mejía and Almasalma (2017) reported the use of 1-Phenyl-1,2-benziodoxol-3-(1H)-one in the synthesis of Phthalides through a Pd-Free, Base-Free, Sonogashira-Type Coupling Cyclization process. This demonstrated its utility as a synthon in organic synthesis (Mejía & Almasalma, 2017).
Dess-Martin Periodinane Preparation
Stevenson et al. (1997) explored the role of the morphology of 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide in the preparation of Dess-Martin periodinane. This work highlights its importance in the synthesis of a key reagent used for selective oxidation in organic chemistry (Stevenson et al., 1997).
Alkynylation of Indoles, Thiophenes, and Anilines
Brand and Waser (2012) developed an efficient procedure for the synthesis of a derivative of 1-(2-Phenylethynyl)-1,2-benziodoxol-3(1H)-one, which was used in the gold-catalyzed direct alkynylation of indoles, thiophenes, and anilines. This represents its application in facilitating key reactions in organic synthesis (Brand & Waser, 2012).
Alcohol Oxidation System
Li and Zhang (2009) developed a TEMPO-catalyzed alcohol oxidation system using a recyclable derivative of 1-(2-Phenylethynyl)-1,2-benziodoxol-3(1H)-one. This system emphasized its role in environmentally benign oxidation processes in organic chemistry (Li & Zhang, 2009).
Electrophilic Chlorination
Wang et al. (2016) utilized a derivative, 1-chloro-1,2-benziodoxol-3-one, for efficient chlorination of various compounds, highlighting its potential in industrial applications due to its stability and ease of preparation (Wang et al., 2016).
properties
IUPAC Name |
1-(2-phenylethynyl)-1λ3,2-benziodoxol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9IO2/c17-15-13-8-4-5-9-14(13)16(18-15)11-10-12-6-2-1-3-7-12/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIXSZAJFLMMOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CI2C3=CC=CC=C3C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001251765 | |
Record name | 1-(2-Phenylethynyl)-1,2-benziodoxol-3(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001251765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenylethynyl)-1,2-benziodoxol-3(1H)-one | |
CAS RN |
181934-31-6 | |
Record name | 1-(2-Phenylethynyl)-1,2-benziodoxol-3(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=181934-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Phenylethynyl)-1,2-benziodoxol-3(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001251765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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